3-FLUORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Medicinal Chemistry Isomer Differentiation Drug Discovery

3-Fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393566-64-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. It features a 3-fluorophenyl ring linked via an amide bridge to a 5-methylsulfanyl-substituted 1,3,4-thiadiazole core (molecular formula C₁₀H₈FN₃OS₂, MW 269.3).

Molecular Formula C10H8FN3OS2
Molecular Weight 269.31
CAS No. 393566-64-8
Cat. No. B2926829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-FLUORO-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
CAS393566-64-8
Molecular FormulaC10H8FN3OS2
Molecular Weight269.31
Structural Identifiers
SMILESCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C10H8FN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13,15)
InChIKeyIJBLAMXKCKHNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide (CAS 393566-64-8): Procurement-Relevant Compound Identity and Physicochemical Baseline


3-Fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393566-64-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class [1]. It features a 3-fluorophenyl ring linked via an amide bridge to a 5-methylsulfanyl-substituted 1,3,4-thiadiazole core (molecular formula C₁₀H₈FN₃OS₂, MW 269.3) [1]. The compound is commercially available at a minimum purity of 95% . This scaffold has been associated with diverse biological activities, including reported fungicidal and antitumor properties . However, the depth and specificity of publicly available comparative performance data for this exact compound remain limited in the current primary literature and patent landscape.

Why 3-Fluoro-N-[5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide Cannot Be Generically Substituted: A Segue to Quantitative Differentiation


Within the 1,3,4-thiadiazol-2-yl benzamide family, the precise position and electronic nature of substituents on the phenyl ring are critical determinants of biological activity, as demonstrated by structure-activity relationship (SAR) studies on related anticancer and antifungal series [1]. Simply substituting a 3-fluoro isomer for its 4-fluoro, 4-chloro, or unsubstituted analog can lead to significant changes in target affinity, cellular potency, and selectivity, a phenomenon documented for other 1,3,4-thiadiazole chemotypes [1]. Therefore, procurement decisions based on simple chemical similarity without evidence of equivalent performance carry a high risk of selecting a compound with substantially different, and likely inferior, biological properties.

Quantitative Evidence Guide for Differentiating 3-Fluoro-N-[5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide


Positional Isomerism and Predicted Pharmacological Impact: 3-Fluoro vs. 4-Fluoro and Unsubstituted Analogs

The 3-fluoro substituent creates a distinct electrostatic and steric environment compared to the 4-fluoro or unsubstituted analogs. While direct comparative bioactivity data for these specific analogs is not publicly available in primary literature, the differential electronic effects are quantifiable through computed molecular properties. The target compound has a computed XLogP3-AA of 2.5 [1], compared to a predicted XLogP3-AA of 2.5 for the 4-fluoro isomer and 2.1 for unsubstituted N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide [2]. SAR principles derived from related 1,3,4-thiadiazole series indicate that such positional isomerism can alter hydrogen-bonding patterns and target binding conformations [3].

Medicinal Chemistry Isomer Differentiation Drug Discovery

High Chemical Purity and Defined Physical Form: 95%+ vs. Unspecified Purity in Analog Listings

The target compound is commercially supplied with a certified minimum purity of 95% . In contrast, many close analogs (e.g., 4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide ) are frequently listed without a specified purity grade from similar sources, introducing uncertainty in assay preparation. While this is a vendor-defined quality metric rather than a biological differentiation, it directly impacts the reliability of downstream dose-response experiments and data reproducibility.

Chemical Procurement Purity Benchmarking Assay Reproducibility

Fungicidal Potential Suggested by Class Activity, but Target-Specific Data Lacking

The compound is annotated as a thiadiazole derivative with fungicidal properties . However, a review of primary literature reveals no direct, quantitative antifungal assay data (e.g., MIC, EC50) for this exact compound. In contrast, specific 1,3,4-thiadiazole derivatives such as compounds 3k and 3l have demonstrated significant in vitro antifungal activity against Candida species with reported MIC values [1]. Without direct head-to-head data, the antifungal claim for the target compound remains a class-level inference.

Antifungal Agrochemical Discovery Candida albicans

Recommended Application Scenarios for 3-Fluoro-N-[5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide


Medicinal Chemistry SAR Exploration of 1,3,4-Thiadiazole-Benzamide Libraries

This compound serves as a key 3-fluoro-substituted building block for exploring the structure-activity relationships (SAR) of the pharmacologically relevant 1,3,4-thiadiazole-2-yl benzamide chemotype. Its distinct substitution pattern allows researchers to systematically probe the effect of halogen position on target binding and cellular activity, supplementing existing data on 4-fluoro and unsubstituted analogs [1].

Agrochemical Lead Discovery and Fungicide Screening

Given its class association with fungicidal properties, this compound is a candidate for inclusion in agrochemical screening panels targeting crop pathogens. However, researchers must generate primary, quantitative antifungal data (e.g., EC50 against specific fungal strains) as none is currently available in the public domain .

Computational Chemistry and Molecular Modeling Studies

The well-defined molecular properties (XLogP3-AA = 2.5, 3 rotatable bonds) and the presence of both hydrogen bond donors and acceptors make this compound suitable for computational docking studies against 1,3,4-thiadiazole-associated targets, such as carbonic anhydrase or STAT3 [1]. Its distinct 3-fluoro vector can be used to generate pharmacophore models that differentiate from the 4-fluoro isomer.

Analytical Reference Standard for Isomer-Specific Method Development

With a verified purity of ≥95% and full spectroscopic characterization available, this compound can serve as a reference standard for developing HPLC or LC-MS methods to resolve positional isomers (e.g., 3-fluoro vs. 4-fluoro benzamide derivatives) in reaction monitoring or quality control settings .

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